molecular formula C11H13FO B13693376 1-Cyclopropyl-3-ethoxy-5-fluorobenzene

1-Cyclopropyl-3-ethoxy-5-fluorobenzene

Cat. No.: B13693376
M. Wt: 180.22 g/mol
InChI Key: OQJACDZRWQUIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a cyclopropyl group, an ethoxy group, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acids, metal oxides, metal triflates, and ionic liquids . The reaction typically requires anhydrous conditions and produces corrosive acid wastes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing efficient catalytic systems to maximize yield and minimize waste. The choice of catalyst and reaction conditions can significantly impact the efficiency and environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield monoacylated products, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

1-Cyclopropyl-3-ethoxy-5-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene involves its interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-ethoxybenzene: Lacks the fluorine substituent, resulting in different chemical properties.

    1-Cyclopropyl-5-fluorobenzene: Lacks the ethoxy group, affecting its reactivity and applications.

    3-Ethoxy-5-fluorobenzene: Lacks the cyclopropyl group, leading to variations in its chemical behavior.

Uniqueness

1-Cyclopropyl-3-ethoxy-5-fluorobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-cyclopropyl-3-ethoxy-5-fluorobenzene

InChI

InChI=1S/C11H13FO/c1-2-13-11-6-9(8-3-4-8)5-10(12)7-11/h5-8H,2-4H2,1H3

InChI Key

OQJACDZRWQUIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2CC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.